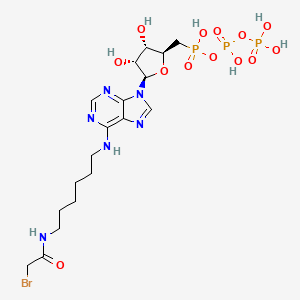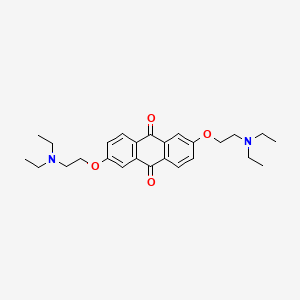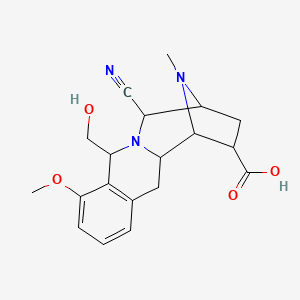
Phenol, 4-((5R)-5-((3,6-dihydro-4-phenyl-1(2H)-pyridinyl)methyl)-1-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD 147693 is a pharmacologically active metabolite of CI-1007, a compound known for its partial agonist activity at dopamine D2 and D3 receptors. This compound has been studied for its potential antipsychotic effects and its ability to modulate dopaminergic activity in the brain .
準備方法
The synthesis of PD 147693 typically involves the metabolic conversion of CI-1007 in vivo CI-1007 undergoes hydroxylation to form PD 147693 the preparation of CI-1007, which is the precursor to PD 147693, involves several steps, including the formation of a maleate salt .
化学反応の分析
PD 147693, as a metabolite, primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The primary reaction it undergoes is hydroxylation, which is a type of oxidation reaction. This reaction is facilitated by cytochrome P450 enzymes in the liver . The major product formed from this reaction is PD 147693 itself, derived from the parent compound CI-1007.
科学的研究の応用
PD 147693 has been studied extensively in the context of its parent compound, CI-1007. It has shown potential in the treatment of schizophrenia and other psychiatric disorders due to its partial agonist activity at dopamine D2 and D3 receptors. Research has demonstrated its ability to inhibit dopamine neuron firing and reduce spontaneous locomotor activity in animal models . Additionally, PD 147693 has been evaluated for its effects on continuous avoidance behavior in monkeys, indicating its potential use in behavioral studies .
作用機序
PD 147693 exerts its effects by modulating dopaminergic activity in the brain. It acts as a partial agonist at dopamine D2 and D3 receptors, which means it can both activate and inhibit these receptors depending on the concentration of dopamine present. This dual activity helps to balance dopamine levels in the brain, which is crucial for the treatment of psychiatric disorders such as schizophrenia . The compound’s mechanism involves the inhibition of dopamine neuron firing and the reduction of dopamine synthesis and release in nerve terminals .
類似化合物との比較
PD 147693 is similar to other dopamine receptor agonists, such as CI-1007, its parent compound. Other similar compounds include risperidone, ziprasidone, olanzapine, quetiapine, and zotepine, which also target dopamine receptors but have different metabolic pathways and pharmacological profiles . What sets PD 147693 apart is its specific activity as a metabolite of CI-1007 and its unique pharmacokinetic properties, which contribute to its distinct therapeutic effects .
特性
CAS番号 |
163239-24-5 |
|---|---|
分子式 |
C24H27NO |
分子量 |
345.5 g/mol |
IUPAC名 |
4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol |
InChI |
InChI=1S/C24H27NO/c26-24-11-9-21(10-12-24)23-8-4-5-19(17-23)18-25-15-13-22(14-16-25)20-6-2-1-3-7-20/h1-3,6-13,19,26H,4-5,14-18H2/t19-/m1/s1 |
InChIキー |
GHLIXCKZQCRDAX-LJQANCHMSA-N |
異性体SMILES |
C1C[C@H](CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4 |
SMILES |
C1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4 |
正規SMILES |
C1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4 |
その他のCAS番号 |
163239-24-5 |
同義語 |
1,2,3,6-tetrahydro-4-phenyl-1-((3-(4-hydroxyphenyl)-3-cyclohexen-1-yl)methyl)pyridine PD 147693 PD-147693 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-ethylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221280.png)






![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)
![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)


![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)
